molecular formula C19H21Cl2NO3 B10860905 Qtw4WC4brx CAS No. 2156649-32-8

Qtw4WC4brx

Cat. No.: B10860905
CAS No.: 2156649-32-8
M. Wt: 382.3 g/mol
InChI Key: CQELSEDWYWTMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Qtw4WC4Brx (CAS No. 1046861-20-4) is a synthetic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility (ESOL): 0.24 mg/mL (0.00102 mol/L)
  • Synthetic Accessibility Score: 2.07 (indicating moderate synthesis complexity)
  • Bioavailability Score: 0.55 (moderate)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .

Preparation Methods

Scientific Research Applications

ABX-002 has a wide range of scientific research applications:

Mechanism of Action

ABX-002 exerts its effects by binding to thyroid hormone receptors in the brain, specifically thyroid hormone receptor beta. This binding mimics the action of natural thyroid hormones, leading to the activation of thyroid hormone-regulated genes. The compound promotes the differentiation and myelination of oligodendrocytes, which are cells responsible for producing myelin in the central nervous system . Additionally, ABX-002 enhances the effects of serotoninergic antidepressants, making it a potential adjunctive treatment for major depressive disorder .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Qtw4WC4Brx belongs to the boronic acid class, which is widely used in Suzuki-Miyaura coupling reactions and medicinal chemistry. Below is a detailed comparison with structurally related compounds (similarity scores based on molecular descriptors) :

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Log Po/w (XLOGP3) Solubility (mg/mL) BBB Permeability CYP Inhibition
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes No
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 219.26 0.87 2.33 0.18 No No
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 273.26 0.71 3.01 0.09 No Yes (CYP2D6)

Key Findings:

Structural Similarity vs. Functional Differences :

  • (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) shares a nearly identical backbone but lacks BBB permeability, likely due to reduced lipophilicity (Log P = 2.33 vs. 2.15) and higher polar surface area (TPSA) .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) exhibits greater halogen substitution, leading to higher molecular weight (273.26 g/mol) and CYP2D6 inhibition, which may limit its therapeutic utility .

Pharmacokinetic Advantages of this compound: BBB Penetration: this compound is the only compound in this group with confirmed BBB permeability, a critical feature for CNS drug candidates.

Biological Activity

Overview of Qtw4WC4brx (ABX-002)

ABX-002 is primarily categorized under investigational drugs, and its biological activity has not been extensively documented in public databases. However, understanding its mechanism of action requires examining its structural characteristics and related studies.

While specific studies on this compound are sparse, it is essential to consider its potential role in therapeutic applications:

  • Targeting Pathways : Compounds similar to ABX-002 may interact with key signaling pathways involved in cancer and other diseases. For instance, dual inhibitors targeting the PI3K/mTOR pathways have shown promise in treating various cancers, suggesting that this compound could have a similar mechanism if it operates within these pathways .
  • Antibody Development : The development of bispecific antibodies targeting HER2 and HER3, like ZENOCUTUZUMAB, indicates that compounds with similar properties might be effective in modulating immune responses against tumors .

Biological Activity Data Table

Parameter Details
UNII Code This compound
Chemical Class Investigational Drug
Potential Targets PI3K/mTOR Pathways
Related Compounds ZENOCUTUZUMAB (HER2/HER3)
Clinical Trials Limited information available

Case Study Insights

  • Investigational Use : Although specific clinical trials for this compound are not well-documented, ongoing research into similar compounds suggests a focus on their efficacy in oncology. The case studies involving bispecific antibodies provide insights into how such compounds can enhance therapeutic outcomes by targeting multiple pathways simultaneously .
  • Comparative Analysis : A comparative study of compounds that interact with the PI3K/mTOR pathways shows varying degrees of effectiveness depending on the mutation profiles present in tumors. This suggests that this compound might be evaluated similarly if it exhibits comparable biological activity .

Research Findings

  • Emerging Studies : Recent literature emphasizes the importance of understanding the biological mechanisms underlying investigational drugs like ABX-002. The exploration of case studies highlights the challenges and opportunities in developing new therapeutics for complex diseases .
  • Qualitative Research Insights : The qualitative case study approach provides a framework for exploring patient experiences and outcomes associated with new drug therapies. This method can yield valuable insights into the effectiveness of compounds like this compound when applied in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Qtw4WC4brx, and how can researchers ensure reproducibility?

  • Answer : Synthesis should follow protocols emphasizing reagent purity, reaction conditions (e.g., temperature, solvent), and step-by-step validation via intermediate characterization (e.g., NMR, mass spectrometry). Reproducibility requires meticulous documentation of procedures, including instrument calibration and batch-specific details, as outlined in academic guidelines . To avoid ambiguity, experimental sections must exclude redundant data and prioritize clarity, with supplementary materials housing extensive datasets .

Q. Which analytical techniques are most effective for initial characterization of this compound?

  • Answer : Begin with spectroscopic methods (e.g., FTIR for functional groups, XRD for crystallinity) and chromatographic purity checks (HPLC/GC). Cross-validate results using elemental analysis and mass spectrometry. Ensure all instruments are calibrated against certified standards, and report uncertainties in measurements to align with transparency standards in chemical research .

Q. How should researchers formulate a focused research question for studying this compound’s properties?

  • Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. For example: “How does solvent polarity influence the stability of this compound during photodegradation studies?” Avoid broad queries; instead, specify variables (e.g., pH, temperature) and measurable outcomes (degradation rate, byproduct formation) .

Advanced Research Questions

Q. What frameworks guide mixed-methods research on this compound’s environmental impact?

  • Answer : Integrate quantitative data (e.g., LC-MS pollutant levels) with qualitative stakeholder interviews. Use MAXQDA or NVivo for thematic analysis, and apply convergence models to reconcile discrepancies. Report uncertainties in sampling strategies (e.g., geographic bias) to meet qualitative reporting standards .

Properties

CAS No.

2156649-32-8

Molecular Formula

C19H21Cl2NO3

Molecular Weight

382.3 g/mol

IUPAC Name

2-[3,5-dichloro-4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]phenoxy]-N-methylacetamide

InChI

InChI=1S/C19H21Cl2NO3/c1-11(2)14-6-12(4-5-18(14)23)7-15-16(20)8-13(9-17(15)21)25-10-19(24)22-3/h4-6,8-9,11,23H,7,10H2,1-3H3,(H,22,24)

InChI Key

CQELSEDWYWTMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC2=C(C=C(C=C2Cl)OCC(=O)NC)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.